4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
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Overview
Description
4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked to a 2-chloro-4-fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may participate in, is a key process in synthetic chemistry for creating carbon–carbon bonds .
Result of Action
The suzuki–miyaura coupling reaction it may participate in is known to result in the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable halogenating agent to form the azetidine ring.
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Attachment of the 2-chloro-4-fluorophenyl Group: : This step often involves a nucleophilic substitution reaction where the azetidine ring is reacted with a 2-chloro-4-fluorobenzyl halide under basic conditions to form the desired intermediate.
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Coupling with Pyridine: : The final step involves the coupling of the intermediate with a pyridine derivative. This can be achieved through a nucleophilic aromatic substitution reaction, where the azetidine intermediate reacts with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the azetidine ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, 4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may also make it useful in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}oxy)pyridine
- 4-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
- 4-({1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-yl}oxy)pyridine
Uniqueness
4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-15-7-12(17)2-1-11(15)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWJQSWVBZBSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)Cl)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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